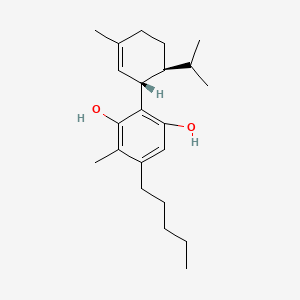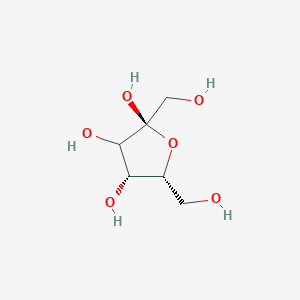
1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is a thymidine analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology, biochemistry, and medicinal chemistry . The compound is known for its ability to label cells and track DNA synthesis, making it a valuable tool in DNA replication studies .
Métodos De Preparación
The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite involves several steps:
Starting Material: The synthesis begins with the preparation of the nucleoside, 2’-fluoro-2’-deoxy-β-D-arabinofuranosyl thymine.
Protection: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Phosphitylation: The protected nucleoside is then reacted with a phosphoramidite reagent to introduce the 3’-CE phosphoramidite group.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial production methods typically involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding phosphate derivative.
Substitution: The DMT protecting groups can be removed under acidic conditions to expose the hydroxyl groups.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in oligonucleotide synthesis
Common reagents used in these reactions include iodine for oxidation, trichloroacetic acid for deprotection, and tetrazole as an activator in the coupling reactions . The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities .
Aplicaciones Científicas De Investigación
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: The compound is used to label cells and track DNA synthesis, making it a valuable tool in cell cycle and DNA replication studies
Industry: The compound is used in the production of diagnostic kits and therapeutic agents
Mecanismo De Acción
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite exerts its effects by incorporating into replicated DNA. As a thymidine analog, it mimics the natural nucleoside thymidine and gets incorporated into the DNA strand during replication. This incorporation can disrupt the normal function of the DNA, leading to inhibition of DNA synthesis and cell proliferation . The compound targets the DNA polymerase enzyme, which is responsible for DNA replication .
Comparación Con Compuestos Similares
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance its stability and incorporation efficiency. Similar compounds include:
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A guanosine analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
These compounds share similar applications but differ in their specific nucleobase modifications, which can influence their incorporation efficiency and stability .
Propiedades
Fórmula molecular |
C40H48FN4O8P |
|---|---|
Peso molecular |
762.8 g/mol |
Nombre IUPAC |
3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1 |
Clave InChI |
XUCJAZSCNJHDKP-UXIWORFLSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)









